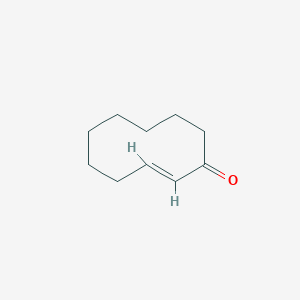
(E)-2-Cyclodecene-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Cyclodecene-1-one is an organic compound characterized by a ten-membered ring containing a double bond and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-2-Cyclodecene-1-one can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the compound can be prepared by the intramolecular aldol condensation of 2-cyclodecen-1-al, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the cyclization and subsequent reactions. The reaction conditions typically involve elevated temperatures and pressures to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Cyclodecene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The ketone group in this compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions include alcohols, alkanes, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(E)-2-Cyclodecene-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-Cyclodecene-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, and receptor binding. These interactions can lead to various physiological and biochemical outcomes, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodecanone: A similar compound with a saturated ring structure, lacking the double bond present in (E)-2-Cyclodecene-1-one.
Cyclooctanone: An eight-membered ring ketone, differing in ring size and chemical properties.
Cyclododecanone: A twelve-membered ring ketone, also differing in ring size and reactivity.
Uniqueness
This compound is unique due to its ten-membered ring structure with a double bond and a ketone functional group
Propriétés
Numéro CAS |
10035-98-0 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(2E)-cyclodec-2-en-1-one |
InChI |
InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8H,1-5,7,9H2/b8-6+ |
Clé InChI |
ZJVWSGLEWZZJFQ-SOFGYWHQSA-N |
SMILES |
C1CCCC=CC(=O)CCC1 |
SMILES isomérique |
C1CCC/C=C/C(=O)CCC1 |
SMILES canonique |
C1CCCC=CC(=O)CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















